Benzo[d]isothiazol-4-ylboronic acid
Description
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H |
InChI Key |
BHGYIBNNFGAOQU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NSC2=CC=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Benzo[d]isothiazoles
According to a detailed review in Arkivoc (2024), five main synthetic strategies exist for benzo[d]isothiazoles:
- Method 1: Using nitrogen-preloaded substrates, such as 2-mercapto-N-substituted benzamides, catalyzed by copper(I) iodide or cobalt complexes, to form the N-S bond intramolecularly.
- Method 2: Starting from sulfur-preloaded phenyl substrates.
- Method 3: Starting from substrates containing neither nitrogen nor sulfur, involving activation of aryl tert-butyl sulfoxides by N-bromosuccinimide or amine nucleophiles.
- Method 4: Assembly of the aryl ring onto an existing isothiazole.
- Method 5: Metal-free, visible-light-promoted synthesis via iminyl radical intermediates under mild conditions.
These methods typically yield benzo[d]isothiazolones or benzo[d]isothiazoles with various substituents, enabling further functionalization.
The key step to obtain benzo[d]isothiazol-4-ylboronic acid is the introduction of the boronic acid group onto the benzo[d]isothiazole core. This is generally achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acid or boronate ester reagents.
Patent-Described Preparation Method
A Chinese patent (CN102040563A) details a preparation method for 3-aryl benzo[d]isothiazoles, which can be adapted for the synthesis of this compound derivatives. The method involves:
- Starting from benzisothia oxazolone (compound II).
- Coupling with aryl boronic acids (compound III) in the presence of palladium catalysts such as Pd(PPh3)2Cl2.
- Using PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) as a coupling reagent and triethylamine as base.
- Conducting the reaction in 4-dioxane under nitrogen atmosphere at room temperature for 2 hours.
- Post-reaction workup includes extraction, washing, drying, concentration, and purification by column chromatography.
This method yields 3-aryl benzo[d]isothiazoles with yields ranging from 68% to 78% and high purity (HPLC 90-95%). The reaction tolerates various substituents on the aryl boronic acid, such as methyl, methoxy, carbethoxy, and dimethylamino groups.
Representative Experimental Data from Patent
| Embodiment | Aryl Boronic Acid Substituent | Yield (%) | Purity (HPLC %) | Reaction Conditions Summary |
|---|---|---|---|---|
| 1 | 3-tolyl | 78 | 92 | 4-dioxane, Pd(PPh3)2Cl2, PyBroP, triethylamine, 25 °C, 2 h |
| 2 | 3-(dimethylamino)phenyl | 70 | 95 | Same as above |
| 3 | 3-(p-methoxyphenyl) | 68 | 90 | Same as above |
| 4 | 3-(carbethoxyphenyl) | 72 | 94 | Same as above |
These data indicate the robustness and versatility of the palladium-catalyzed coupling approach for synthesizing various substituted benzo[d]isothiazoles, which can be extended to boronic acid derivatives.
Alternative Coupling Conditions
Another embodiment employs PyBoP and sodium tert-butoxide in tetrahydrofuran (THF) with tetrakis(triphenylphosphine) palladium catalyst and cesium carbonate as base, heated to 80 °C for 4 hours. This method also yields the desired products in good yields (~70%) and high purity, demonstrating flexibility in catalyst and base selection.
Additional Synthetic Considerations and Catalytic Systems
Metal-Catalyzed N-S Bond Formation
Copper(I) iodide and cobalt phthalocyanine catalysts have been used effectively to close the isothiazole ring by oxidative N-S bond formation from 2-mercapto-N-substituted benzamides. These methods provide sustainable and recyclable catalytic systems, often performed in aqueous media, facilitating purification and reducing environmental impact.
Electrochemical Synthesis
Electrochemical intramolecular N-H/S-H coupling of 2-mercaptobenzamides offers a metal-free alternative for benzo[d]isothiazolone formation, producing hydrogen gas as a benign byproduct. This method achieves high yields and is attractive for green chemistry applications.
Metal-Free Photocatalytic Methods
Visible-light-promoted synthesis using acridinium photocatalysts under mild conditions generates iminyl radicals that form the N-S bond, yielding benzo[d]isothiazoles with benign secondary products (CO2, benzaldehyde, acetone). This approach is less effective for unsubstituted 3-position benzo[d]isothiazoles but is notable for sustainability.
Summary Table of Preparation Methods for this compound and Related Compounds
| Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Suzuki-Miyaura Coupling | Pd(PPh3)2Cl2, PyBroP, triethylamine, 4-dioxane, RT | 68-78 | High yield, mild conditions, versatile substituents | Requires Pd catalyst, inert atmosphere |
| Cu(I)-Catalyzed N-S Bond Formation | CuI, 2-mercapto-N-substituted benzamides, oxygen, aqueous media | Up to 95 | Recyclable catalyst, aqueous medium | Limited to N-substituted benzamides |
| Electrochemical Intramolecular Coupling | Electrochemical cell, 2-mercaptobenzamides | High | Metal-free, green byproducts | Requires electrochemical setup |
| Visible-Light Photocatalysis | Acridinium catalyst, blue light, α-amino-oxy acids | Moderate to high | Metal-free, mild, sustainable | Lower yields for unsubstituted 3-position compounds |
| Metal-Free One-Pot Oxidative Coupling | Ortho-haloarylamidines, elemental sulfur | Moderate to high | Simple setup, no metal catalyst | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzisothiazole ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Benzo[d]isothiazol-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-4-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process facilitates the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. The benzisothiazole ring can also interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Structural Analogs and Reactivity
Benzo[d]isothiazol-4-ylboronic acid is compared to three classes of compounds:
Boronic Acid Derivatives with Heterocyclic Cores
Reactivity Insights :
- The electron-withdrawing isothiazole ring in this compound enhances the electrophilicity of its boron center compared to phenylboronic acid, accelerating cross-coupling reactions .
- The 4-position of the boronic acid group offers steric advantages over the 2-position in benzothiazol-2-ylboronic acid, enabling easier access to catalytic sites in Suzuki reactions .
Non-Boronic Benzisothiazole Derivatives
Unique Features :
- Boronic acid derivatives like this compound are superior in metal-catalyzed cross-couplings , whereas carboxylic acid or aldehyde analogs are more suited for condensation or amidation reactions .
Handling Recommendations :
- Use PPE (gloves, goggles) and avoid inhalation of dust/particulates .
Q & A
Q. What advanced purification techniques address low yields in cross-coupling reactions?
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 8 hours) with controlled temperature.
- Fluorous-tag purification : Isolate products via phase separation .
Data Contradictions and Solutions
- Spectral Mismatches : Cross-validate NMR with HSQC and computational models. For mass spectrometry discrepancies, re-analyze using ESI-QTOF for higher resolution .
- Reactivity Variability : Test multiple Pd catalysts (e.g., PdCl₂(dppf)) and ligand systems (e.g., XPhos) to optimize coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
